2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide
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Overview
Description
2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide is a chemical compound that features a benzamide core with an iodine atom at the 2-position and a thiophene-substituted cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene-substituted cyclopentyl intermediate. This intermediate is then coupled with a benzamide derivative through a series of reactions, including halogenation and amide bond formation. Common reagents used in these reactions include iodine, cyclopentyl bromide, and thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring and the benzamide moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets. The iodine atom and the thiophene ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-iodothiophene: A simpler analog with an iodine atom on the thiophene ring.
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide: A similar compound without the iodine substitution.
Uniqueness
2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide is unique due to the presence of both the iodine atom and the thiophene-substituted cyclopentyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-iodo-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJNDULFQDMTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2I)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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